2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound that features a pyrazole ring substituted with two 4-methylphenyl groups, a furan ring, and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of a hydrazine derivative with a 1,3-diketone.
Substitution with 4-methylphenyl groups: The pyrazole ring is then substituted with 4-methylphenyl groups through electrophilic aromatic substitution.
Formation of the pyrimidine core: The substituted pyrazole is then reacted with a suitable precursor to form the pyrimidine core.
Introduction of the furan ring and trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of deoxygenated compounds.
Scientific Research Applications
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and the aromatic rings play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring.
Furan-containing pyrimidines: Compounds with a furan ring attached to a pyrimidine core exhibit similar structural features.
Trifluoromethyl-substituted heterocycles: These compounds contain a trifluoromethyl group attached to various heterocyclic systems.
Uniqueness
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and furan rings contribute to its reactivity and potential pharmacological activities.
Properties
Molecular Formula |
C26H19F3N4O |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H19F3N4O/c1-16-5-9-18(10-6-16)20-14-22(19-11-7-17(2)8-12-19)33(32-20)25-30-21(23-4-3-13-34-23)15-24(31-25)26(27,28)29/h3-15H,1-2H3 |
InChI Key |
SJPWPRYTDMFHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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